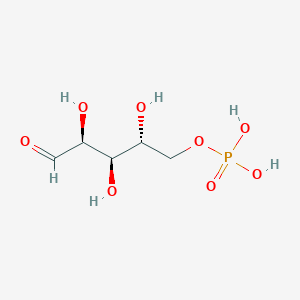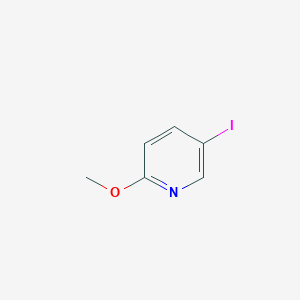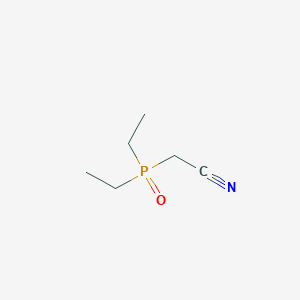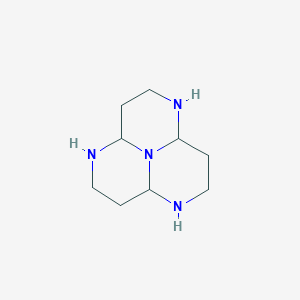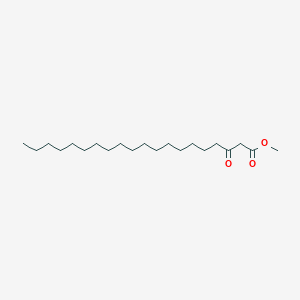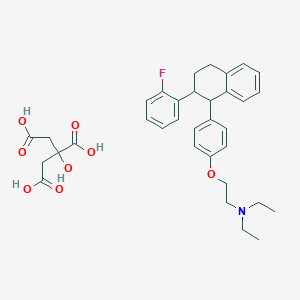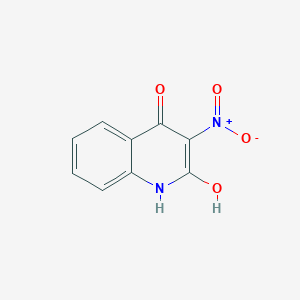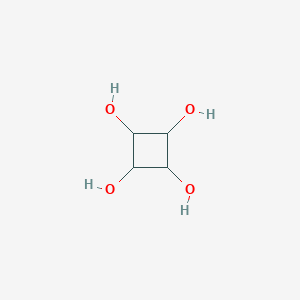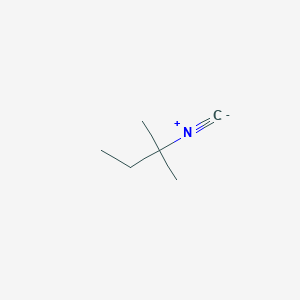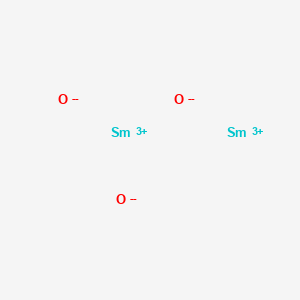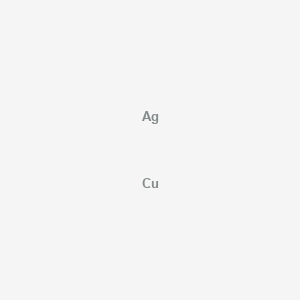
Silver-copper
Overview
Description
Silver-copper is a metallic alloy composed of silver and copper. This alloy is known for its exceptional mechanical hardness, electrical conductivity, and resistance to corrosion and electromigration. The combination of these two metals results in a material with properties that are distinct from those of the individual metals. This compound alloys have been used historically in various applications, including coinage, jewelry, and industrial components.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver-copper alloys can be synthesized through various methods, including electrodeposition, chemical reduction, and mechanical alloying. Electrodeposition involves the electrochemical deposition of silver and copper from an aqueous solution onto a substrate. This method allows for precise control over the composition and thickness of the alloy layer .
Industrial Production Methods: In industrial settings, this compound alloys are often produced through melt atomization, where the metals are melted together and then atomized into fine particles. Another common method is chemical compounding, where silver and copper salts are reduced to form the alloy . These methods are scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Silver-copper alloys undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the alloy can be oxidized to form silver oxide and copper oxide when exposed to air or other oxidizing agents. Reduction reactions can convert these oxides back to their metallic forms.
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and various acids and bases. For instance, this compound alloys can be oxidized using oxygen at elevated temperatures, while reduction can be achieved using hydrogen gas or reducing agents like hydrazine .
Major Products: The major products formed from these reactions include silver oxide, copper oxide, and their respective reduced forms. These products can further react to form complex compounds depending on the reaction conditions.
Scientific Research Applications
Silver-copper alloys have a wide range of scientific research applications due to their unique properties:
Chemistry: Used as catalysts in various chemical reactions, including hydrogenation and oxidation reactions.
Medicine: Utilized in medical devices and implants for their biocompatibility and antimicrobial properties.
Mechanism of Action
Silver-copper alloys can be compared with other similar compounds, such as gold-copper and silver-gold alloys. While all these alloys exhibit good electrical conductivity and corrosion resistance, this compound alloys are unique in their balance of mechanical hardness and antimicrobial properties . Gold-copper alloys, for instance, are more ductile but less effective as antimicrobial agents. Silver-gold alloys, on the other hand, are highly resistant to corrosion but are more expensive to produce.
Comparison with Similar Compounds
- Gold-copper alloy
- Silver-gold alloy
- Copper-zinc alloy (brass)
- Copper-tin alloy (bronze)
Properties
IUPAC Name |
copper;silver | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.Cu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIHULKJZQTQKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cu].[Ag] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgCu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12665-05-3 | |
| Record name | Silver alloy, base, Ag 71.0-73.0,Cu 27-29 (UNS P07720) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12665-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20153628 | |
| Record name | Copper, compound with silver (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12249-45-5 | |
| Record name | Copper silver (CuAg) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12249-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Copper, compound with silver (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012249455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper, compound with silver (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper, compound with silver (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


